molecular formula C19H18N2O3S2 B2899519 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421456-95-2

1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2899519
CAS No.: 1421456-95-2
M. Wt: 386.48
InChI Key: OOQFDKXDCHOTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, also known as MBTU, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its unique chemical structure, which makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. In neurological disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of bacterial and viral enzymes, which are essential for their survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibiting angiogenesis. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation, while promoting neuroprotection. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses, while reducing inflammation.

Advantages and Limitations for Lab Experiments

1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its unique chemical structure. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea research, including the development of more efficient synthesis methods, the exploration of its potential applications in other scientific research fields, and the investigation of its potential as a therapeutic agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention for its potential applications in various scientific research fields. Its unique chemical structure and promising research results make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves a multi-step process, starting with the reaction between 4-methoxybenzylamine and 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid to form an intermediate product. This intermediate product is then reacted with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has been found to have potential applications in various scientific research fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial properties by inhibiting the growth of bacteria and viruses.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)11-20-19(23)21-12-15-8-9-17(26-15)18(22)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQFDKXDCHOTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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